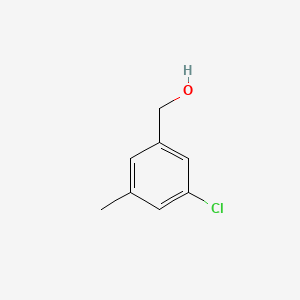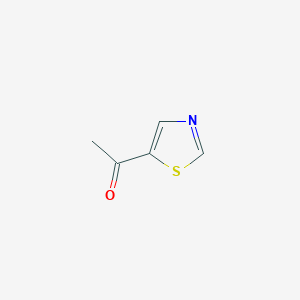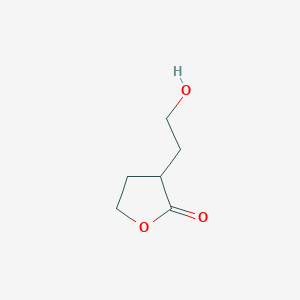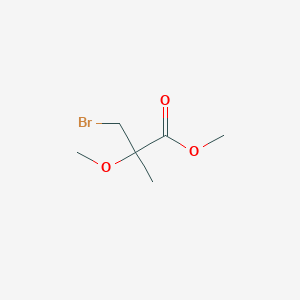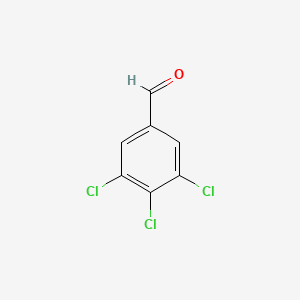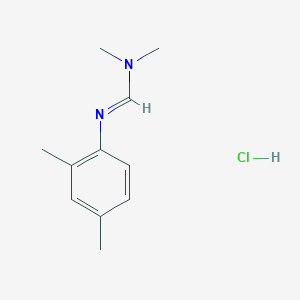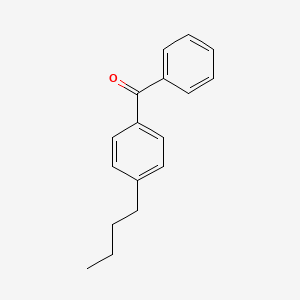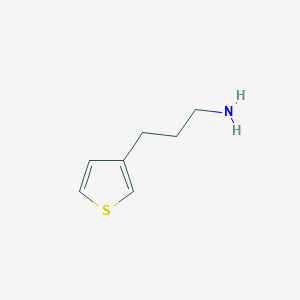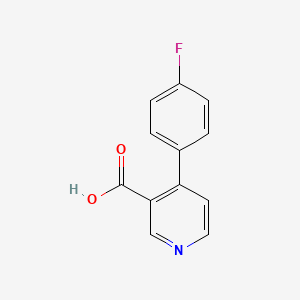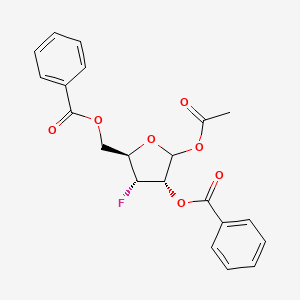
((2R,3R,4S)-5-Acetoxy-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-yl)methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3R,4S)-5-Acetoxy-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-yl)methylbenzoate is a synthetic compound derived from ribose, a naturally occurring sugar. This compound is characterized by the substitution of a fluorine atom at the 3rd position of the ribose ring, and the acetylation and benzoylation at specific positions. It is primarily used in the synthesis of nucleoside analogues, which are crucial in medicinal chemistry for their antiviral and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,4S)-5-Acetoxy-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-yl)methylbenzoate involves multiple steps:
Starting Material: The process begins with D-ribose.
Fluorination: The hydroxyl group at the 3rd position of D-ribose is replaced with a fluorine atom using a fluorinating agent.
Acetylation and Benzoylation: The hydroxyl groups at the 1st, 2nd, and 5th positions are protected by acetylation and benzoylation using acetic anhydride and benzoyl chloride, respectively.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
((2R,3R,4S)-5-Acetoxy-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-yl)methylbenzoate undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Hydrolysis: The acetate and benzoate groups can be hydrolyzed to yield the free hydroxyl groups.
Common Reagents and Conditions
Fluorination: Fluorinating agents such as diethylaminosulfur trifluoride (DAST) are commonly used.
Hydrolysis: Acidic or basic conditions can be employed to remove the protecting groups.
Major Products Formed
Nucleoside Analogues: These are formed by coupling the ribofuranose derivative with various nucleobases.
Deprotected Sugars: Hydrolysis yields the free sugar derivatives.
Scientific Research Applications
((2R,3R,4S)-5-Acetoxy-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-yl)methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of nucleoside analogues that exhibit antiviral and anticancer activities.
Biological Studies: The compound is employed in studies to understand the role of fluorinated sugars in biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of compounds derived from ((2R,3R,4S)-5-Acetoxy-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-yl)methylbenzoate involves the inhibition of DNA and RNA synthesis. The fluorinated nucleosides mimic natural nucleosides and get incorporated into the DNA or RNA strands, leading to chain termination and inhibition of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-3-deoxy-D-ribofuranose 1-acetate 2,3,5-tribenzoate
- 2-Deoxy-2-fluoro-D-ribofuranose derivatives
Uniqueness
((2R,3R,4S)-5-Acetoxy-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-yl)methylbenzoate is unique due to its specific substitution pattern and protecting groups, which make it a versatile intermediate for the synthesis of various nucleoside analogues. Its fluorine substitution at the 3rd position enhances its stability and biological activity compared to non-fluorinated analogues .
Properties
Molecular Formula |
C21H19FO7 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[(2R,3R,4S)-5-acetyloxy-4-benzoyloxy-3-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C21H19FO7/c1-13(23)27-21-18(29-20(25)15-10-6-3-7-11-15)17(22)16(28-21)12-26-19(24)14-8-4-2-5-9-14/h2-11,16-18,21H,12H2,1H3/t16-,17-,18-,21?/m1/s1 |
InChI Key |
XSDAYCCHILKDKY-WYKVRPKTSA-N |
Isomeric SMILES |
CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)F)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)F)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



